1-methyl-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1H-1,3-benzodiazole
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Overview
Description
1-methyl-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1H-1,3-benzodiazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodiazole core, which is known for its diverse biological activities, and a pyrrolidine ring, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the benzodiazole intermediate.
Attachment of the Pyridazinyl Group: The final step involves the coupling of the pyridazinyl group to the pyrrolidine ring, which can be achieved through various coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the benzodiazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1H-1,3-benzodiazole would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The pyrrolidine ring can enhance binding affinity and specificity, while the pyridazinyl group can introduce additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
1-(6-methylpyridazin-3-yl)pyrrolidin-2-ylmethanol: A related compound with a similar pyridazinyl group but different core structure.
Uniqueness
1-methyl-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole core, pyrrolidine ring, and pyridazinyl group, which can confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H21N5O |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-methyl-2-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]benzimidazole |
InChI |
InChI=1S/C18H21N5O/c1-13-7-8-17(21-20-13)24-12-14-9-10-23(11-14)18-19-15-5-3-4-6-16(15)22(18)2/h3-8,14H,9-12H2,1-2H3 |
InChI Key |
ITBBFPGGDQQSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)C3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
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